molecular formula C14H9N2NaO10S2 B12782846 Monosodium 4,4'-dinitrostilbene-2,2'-disulfonate CAS No. 1581352-76-2

Monosodium 4,4'-dinitrostilbene-2,2'-disulfonate

Cat. No.: B12782846
CAS No.: 1581352-76-2
M. Wt: 452.4 g/mol
InChI Key: CPXWJGQVGBSGDW-TYYBGVCCSA-M
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Description

Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is an organic compound with the molecular formula C14H9N2O10S2.Na. It is a derivative of stilbene, characterized by the presence of nitro and sulfonate groups. This compound is widely used in the textile industry as a precursor to various dyes and optical brighteners .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monosodium 4,4’-dinitrostilbene-2,2’-disulfonate typically begins with the sulfonation of 4-nitrotoluene, resulting in 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . The monosodium variant can be obtained by adjusting the stoichiometry of the sodium salts used in the reaction.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves controlled sulfonation and oxidation reactions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Typically involves reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Requires aniline derivatives under acidic or basic conditions to facilitate the formation of azo bonds.

Major Products:

Scientific Research Applications

Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo reduction and substitution reactions. In the case of optical brighteners, the reduction product, 4,4’-diamino-2,2’-stilbenedisulfonic acid, absorbs ultraviolet light and re-emits it as visible blue light, enhancing the brightness of fabrics . The molecular targets and pathways involved in these reactions are primarily the nitro and sulfonate groups, which facilitate the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is unique due to its dual nitro and sulfonate groups, which confer distinct chemical properties. Similar compounds include:

These compounds share similar applications but differ in their chemical reactivity and specific uses.

Properties

CAS No.

1581352-76-2

Molecular Formula

C14H9N2NaO10S2

Molecular Weight

452.4 g/mol

IUPAC Name

sodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b2-1+;

InChI Key

CPXWJGQVGBSGDW-TYYBGVCCSA-M

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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